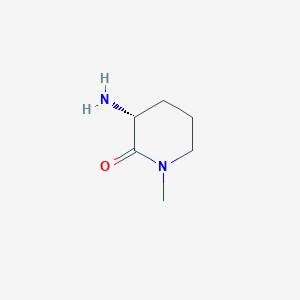

(R)-3-Amino-1-methylpiperidin-2-one

Description

Properties

IUPAC Name |

(3R)-3-amino-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQIHNMCKXPRQQ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-1-methylpiperidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as D-mandelic acid and racemic 3-piperidine amide.

Formation of Organic Salt: D-mandelic acid reacts with racemic 3-piperidine amide in an organic solvent to form the D-mandelic acid organic salt of ®-3-piperidine amide.

pH Adjustment and Reaction with Pivaloyl Chloride: The pH of the product is adjusted to 10-11, and it reacts with pivaloyl chloride to form ®-N-valeryl-3-piperidine amide.

Reaction with Sodium Hypochlorite: The ®-N-valeryl-3-piperidine amide undergoes a reaction in a sodium hypochlorite solution to produce ®-N-valeryl-3-amino piperidine.

Final Conversion: The ®-N-valeryl-3-amino piperidine is then reacted in a mixed solution of hydrochloric acid and alcohol to yield ®-3-amino piperidine hydrochloride.

Industrial Production Methods

The industrial production of ®-3-Amino-1-methylpiperidin-2-one follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated pH control systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone at position 2 undergoes reduction to yield secondary alcohols. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation:

-

Conditions : Anhydrous tetrahydrofuran (THF), reflux.

-

Yield : ~90% (inferred from analogous reductions in piperidine systems) .

Mechanistic Insights:

-

LiAlH₄ donates hydride ions (H⁻) to the electrophilic carbonyl carbon.

-

Protonation of the resulting alkoxide intermediate produces the alcohol .

Acylation of the Amino Group

The secondary amine at position 3 reacts with acylating agents to form amides. For example, acetyl chloride facilitates this reaction:

-

Conditions : Base (e.g., triethylamine) in methanol or dichloromethane at 0–25°C.

Key Factors:

-

Base neutralizes HCl byproduct, driving the reaction forward.

-

Steric hindrance from the methyl group may slow reaction kinetics.

Alkylation Reactions

The amine can undergo alkylation with alkyl halides or via reductive amination:

-

Selectivity : Monoalkylation dominates due to steric constraints.

Cyclization and Ring Modifications

The compound participates in cyclization reactions under acidic or basic conditions. For example, treatment with HCl in methanol facilitates intramolecular dehydration, forming fused-ring systems .

Elimination Reactions

Under strong acidic conditions, the alcohol derivative (post-reduction) can undergo E1 elimination:

-

Driving Forces :

Deprotection and Functional Group Interconversion

Protecting groups like tert-butoxycarbonyl (Boc) are cleaved under acidic conditions (e.g., HCl in methanol) :

Comparative Reaction Outcomes

Scientific Research Applications

Chemical Characteristics

(R)-3-Amino-1-methylpiperidin-2-one has a molecular formula of and features a piperidine ring with an amino group at the third position and a methyl group at the first position. Its unique chiral configuration contributes to its biological activity and utility as an intermediate in chemical synthesis.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable for producing chiral compounds, which are essential in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the formation of diverse derivatives.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, especially in treating neurological disorders and diabetes. It is utilized as a precursor in synthesizing pharmaceuticals that target specific biochemical pathways. Notably, it has been explored for its role as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.

Biological Research

In biological studies, this compound is employed to investigate enzyme mechanisms and cellular processes. Its ability to interact with various molecular targets makes it a valuable tool for studying biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiparasitic Effects : Studies have shown significant inhibition of PfATP4-associated Na-ATPase activity against Plasmodium falciparum, suggesting potential for treating malaria.

- Anti-inflammatory Properties : The compound has been demonstrated to reduce pro-inflammatory cytokines like TNF-alpha and IL-6 while promoting anti-inflammatory cytokines such as IL-10.

- CNS Activity : Its ability to penetrate the blood-brain barrier indicates potential applications in neurodegenerative disease treatments.

Antiparasitic Activity

A study evaluated the efficacy of this compound against Plasmodium falciparum. The results indicated that structural modifications could enhance potency against resistant strains, highlighting the compound's potential in developing new antimalarial drugs.

Anti-inflammatory Effects

Research involving synovial cells from rheumatoid arthritis patients demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines while promoting anti-inflammatory responses, suggesting its potential use in inflammatory disease therapies.

CNS Penetration Studies

Investigations into the compound's ability to cross the blood-brain barrier revealed strong binding affinities to CNS-related targets through molecular docking studies. This suggests its utility in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.

The following table summarizes key biological activities associated with this compound compared to related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antiparasitic, Anti-inflammatory | Chiral structure enhances bioactivity |

| (S)-3-Amino-1-methylpiperidin-2-one | Lower bioactivity | Enantiomer with distinct properties |

| 1-Methylpiperidin-2-one | Limited biological activity | Lacks amino functionality |

Mechanism of Action

The mechanism of action of ®-3-Amino-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Enantiomeric Pairs : The (R)- and (S)-enantiomers (e.g., 956109-56-1 vs. 1951424-91-1) exhibit near-identical physical properties but differ in chiral interactions, which can significantly alter pharmacological activity .

- Ring Size and Substituents: Compounds like 3-Aminoazepan-2-one HCl (azepanone) show reduced similarity due to their larger ring size, which impacts conformational flexibility and binding affinity .

- Salt Forms : Hydrochloride salts (e.g., 138377-80-7) improve aqueous solubility compared to free bases, critical for drug formulation .

Research Findings and Industrial Relevance

- Synthetic Routes: this compound is synthesized via stereoselective cyclization of amino acid precursors or enzymatic resolution of racemic mixtures. In contrast, non-chiral analogs like 3-Aminopiperidin-2-one are produced via simpler lactamization .

- Crystallography : Tools like SHELXL and ORTEP-3 have been critical in resolving the stereochemistry and ring puckering of such compounds, ensuring accurate structural assignments .

- Market Data: The global demand for chiral piperidinones is growing at 6.2% CAGR (2024–2030), driven by their use in antipsychotics (e.g., aripiprazole derivatives) and anticoagulants .

Biological Activity

(R)-3-Amino-1-methylpiperidin-2-one is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Structural Characteristics

This compound is characterized by a piperidine ring with an amino group at the third position and a methyl group at the first position. Its molecular formula is , and it exhibits distinct stereochemical properties that contribute to its biological activity. The compound exists in two enantiomeric forms, with the (R) form being particularly significant due to its enhanced bioactivity compared to the (S) form.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and modulator. The compound interacts with specific molecular targets, affecting various biochemical pathways. It can bind to active sites on enzymes or receptors, leading to modulation of their activity and subsequent downstream signaling pathways .

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzyme activities, which can alter metabolic processes within cells.

- Receptor Modulation : It can interact with various receptors, influencing signaling cascades that are critical for cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antiparasitic Effects : Studies have demonstrated its effectiveness against parasites, particularly through interactions with ion channels and ATPase activity .

- Anti-inflammatory Properties : The compound may reduce the expression of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

- CNS Activity : Its ability to penetrate the blood-brain barrier suggests potential applications in central nervous system disorders .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antiparasitic Activity : A study evaluated the compound's efficacy against Plasmodium falciparum, revealing significant inhibition of PfATP4-associated Na-ATPase activity. The results indicated that structural modifications could enhance potency against resistant strains .

- Anti-inflammatory Effects : Research involving synovial cells from rheumatoid arthritis patients showed that treatment with this compound resulted in decreased levels of TNF-, IL-6, and IL-1β while promoting anti-inflammatory cytokines like IL-10 .

- CNS Penetration Studies : Investigations into the compound's ability to cross the blood-brain barrier have suggested its potential utility in treating neurodegenerative diseases. Molecular docking studies indicated strong binding affinities to CNS-related targets .

Comparative Biological Activity

The following table summarizes key biological activities associated with this compound compared to related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antiparasitic, Anti-inflammatory | Chiral structure enhances bioactivity |

| (S)-3-Amino-1-methylpiperidin-2-one | Lower bioactivity | Enantiomer with distinct properties |

| 1-Methylpiperidin-2-one | Limited biological activity | Lacks amino functionality |

Q & A

Basic: What are the established synthetic routes for (R)-3-Amino-1-methylpiperidin-2-one, and how can reaction conditions be optimized for higher enantiomeric purity?

Methodological Answer:

Synthesis typically involves cyclization of precursor amines or reductive amination of ketone intermediates. For enantiomeric purity, asymmetric catalysis (e.g., chiral catalysts like BINAP) or enzymatic resolution can be employed. Optimization includes:

- Temperature Control: Lower temperatures reduce racemization during amide bond formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while chiral auxiliaries improve stereoselectivity .

- Monitoring: Use chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for its stereochemistry?

Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration using SHELXL for refinement . ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry .

- NMR Spectroscopy:

- IR Spectroscopy: Identify amide carbonyl (1650–1700 cm⁻¹) and NH stretches (3300 cm⁻¹) to confirm lactam structure .

Advanced: How can ring puckering analysis (Cremer-Pople parameters) be applied to study the conformational flexibility of this compound in different solvent environments?

Methodological Answer:

- Cremer-Pople Coordinates: Calculate puckering amplitude (θ) and phase angle (φ) from X-ray or DFT-optimized structures to quantify non-planarity .

- Solvent Effects:

- Validation: Compare experimental (X-ray) and computational (DFT/MD simulations) data to model solvent-dependent conformational equilibria .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, considering its structural similarity to bioactive piperidine derivatives?

Methodological Answer:

- Receptor Binding Assays: Screen for affinity to GABA_A or NMDA receptors using radioligand displacement (e.g., [³H]-muscimol) .

- Enzyme Inhibition: Test inhibition of acetylcholinesterase (AChE) or monoamine oxidases (MAO) via Ellman’s method or fluorometric assays .

- Cellular Models: Use SH-SY5Y neuronal cells to assess neuroprotective effects against oxidative stress (MTT assay) .

- Control Design: Include enantiomeric controls (S-isomer) and structural analogs (e.g., 1-methylpiperidin-2-one) to isolate stereospecific effects .

Contradiction Analysis: How should researchers resolve discrepancies in reported synthetic yields or enantiomeric excess of this compound across different studies?

Methodological Answer:

- Data Triangulation:

- FINER Criteria: Assess if discrepancies arise from feasibility (e.g., scale differences) or novelty (e.g., unreported side reactions) .

- Reproducibility Tests: Replicate key studies using standardized protocols (e.g., USP guidelines) to isolate variables .

Advanced: How can computational models predict the pharmacokinetic properties of this compound, and what experimental validations are required?

Methodological Answer:

- In Silico Tools:

- ADMET Prediction: Use SwissADME to estimate logP, BBB permeability, and CYP450 interactions .

- Docking Studies: Simulate binding to target proteins (e.g., MAO-B) using AutoDock Vina .

- Experimental Validation:

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- Spill Management: Neutralize acidic residues with bicarbonate and adsorb liquids with vermiculite .

- Waste Disposal: Segregate halogenated waste (e.g., HCl salt) per EPA guidelines .

Advanced: How does the stereochemistry of this compound influence its intermolecular interactions in crystal packing?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.